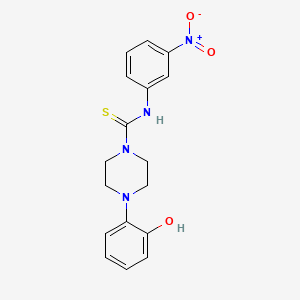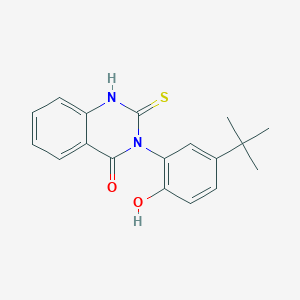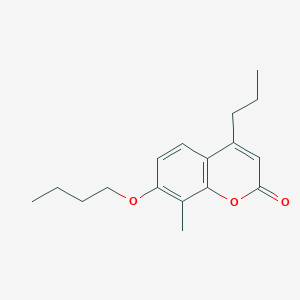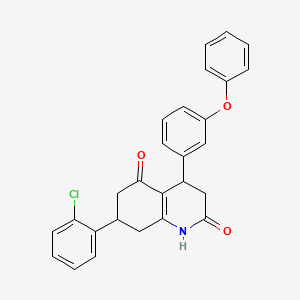![molecular formula C12H14N2O2S2 B4846890 5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4846890.png)
5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide
説明
5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known as PNU-22394 and has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and neurotransmitter release. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and nitric oxide synthase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anticonvulsant activity. It has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory activity. Additionally, it has been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective activity.
実験室実験の利点と制限
One of the advantages of using 5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide in lab experiments is its relatively low toxicity. It has also been shown to exhibit potent and selective activity in various animal models. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy and other seizure disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its therapeutic use.
科学的研究の応用
5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties in various animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-methyl-N-(2-pyridin-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-10-5-6-12(17-10)18(15,16)14-9-7-11-4-2-3-8-13-11/h2-6,8,14H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHAVNOOCUOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-pyridin-2-ylethyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4846809.png)

![N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4846823.png)
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846839.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4846847.png)


![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846877.png)
![3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4846883.png)


![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)
![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)